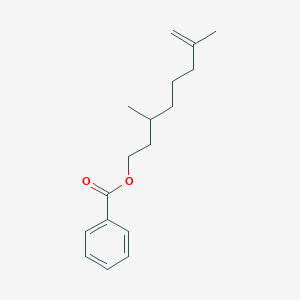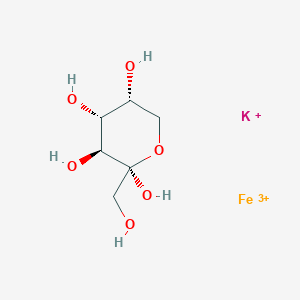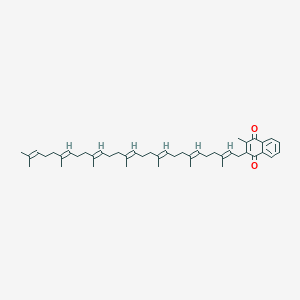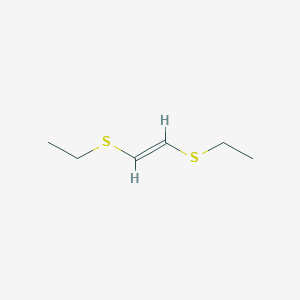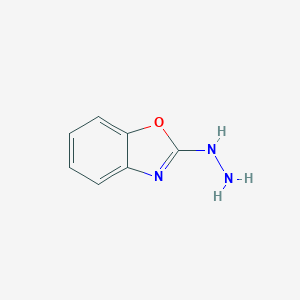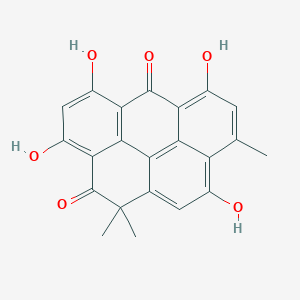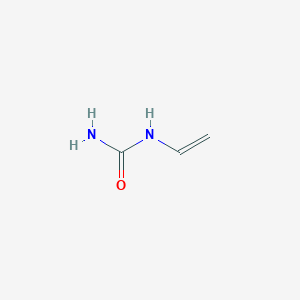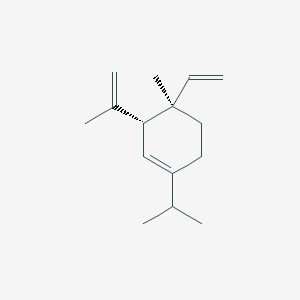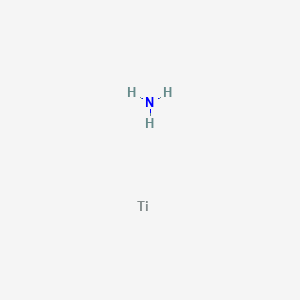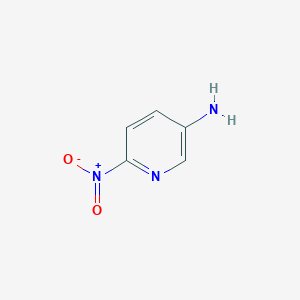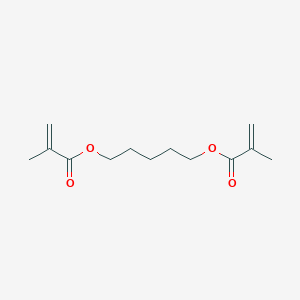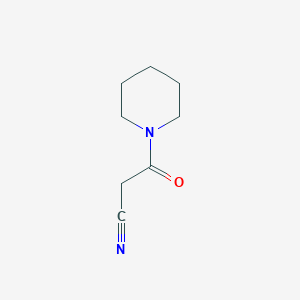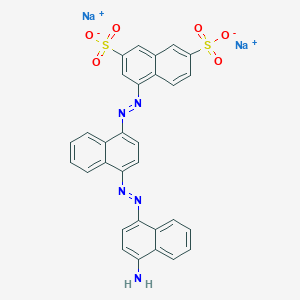
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt, commonly known as Acid Orange 7, is a synthetic dye widely used in various industries, including textiles, paper, and leather. It is a water-soluble dye with a reddish-orange color and is classified as an azo dye. In recent years, Acid Orange 7 has gained attention in scientific research due to its potential applications in various fields, including biotechnology and medicine.
Mécanisme D'action
The mechanism of action of Acid Orange 7 is not well understood. However, it is believed to act by binding to DNA and inhibiting its replication. It has also been suggested that Acid Orange 7 induces apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Acid Orange 7 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have suggested that it may have a protective effect against liver damage induced by toxic chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
Acid Orange 7 has several advantages for lab experiments. It is a water-soluble dye that can be easily prepared and purified. It is also relatively stable and can be stored for long periods. However, it has some limitations, including its potential toxicity to cells and its non-specific binding to proteins.
Orientations Futures
There are several future directions for research on Acid Orange 7. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against different types of cancer cells. Another area of interest is its potential use as a diagnostic tool for detecting cancer cells. Studies are needed to determine its sensitivity and specificity for different types of cancer cells. Finally, there is a need for further research on the environmental impact of Acid Orange 7 and its degradation products.
Méthodes De Synthèse
The synthesis of Acid Orange 7 involves the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine-4-sulfonic acid and 2-naphthylamine-7-sulfonic acid. The resulting product is then converted into a sodium salt form. The synthesis method is well established and has been described in various research articles.
Applications De Recherche Scientifique
Acid Orange 7 has been extensively studied for its potential applications in various scientific research fields. In biotechnology, it has been used as a model compound for studying the degradation of azo dyes by microorganisms. It has also been used as a substrate for the immobilization of enzymes and as a fluorescent probe for the detection of proteins. In medicine, Acid Orange 7 has been investigated for its potential use as an anticancer agent and as a diagnostic tool for detecting cancer cells.
Propriétés
Numéro CAS |
13011-56-8 |
|---|---|
Nom du produit |
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt |
Formule moléculaire |
C30H19N5Na2O6S2 |
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(23-6-2-1-5-22(23)26)32-33-28-13-14-29(25-8-4-3-7-24(25)28)34-35-30-17-20(43(39,40)41)16-18-15-19(42(36,37)38)9-10-21(18)30;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clé InChI |
MRAFCOAGDMSWHZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Autres numéros CAS |
84100-77-6 13011-56-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



